1-(But-3-yn-1-yl)piperidine-4-carboxylic acid hydrochloride
Description
Properties
IUPAC Name |
1-but-3-ynylpiperidine-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2.ClH/c1-2-3-6-11-7-4-9(5-8-11)10(12)13;/h1,9H,3-8H2,(H,12,13);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIWCQQUTMACJCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCN1CCC(CC1)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alternative Alkylating Agents
The patent CN102442937A describes alkylation using hydrocyanic acid and aniline for cyano group installation, though this method requires adaptation for propargyl groups. Propargyl bromides or iodides may substitute sulfonate esters, albeit with reduced stability under prolonged reaction conditions.
Sonogashira Coupling for Aryl-Alkyne Functionalization
Palladium-Catalyzed Cross-Coupling
To introduce aromatic moieties adjacent to the alkyne, Sonogashira coupling is employed. For example, ethyl 1-(but-3-yn-1-yl)piperidine-3-carboxylate (6a ) reacts with 2-bromoiodobenzene using Pd(dppf)Cl₂ and CuI in dioxane/water.
Key Parameters :
Limitations and Optimizations
Excessive heating may lead to alkyne polymerization, necessitating strict temperature control. Degassing solvents and maintaining a nitrogen atmosphere are critical to prevent catalyst deactivation.
Hydrolysis of Esters to Carboxylic Acids
Acidic Hydrolysis
The ethyl ester intermediate is hydrolyzed to the carboxylic acid using concentrated HCl. For instance, refluxing ethyl 1-(but-3-yn-1-yl)piperidine-4-carboxylate in 6M HCl for 12–18 h affords the free acid.
Reaction Conditions :
Sulfuric Acid-Mediated Hydrolysis
The patent CN102442937A details an alternative approach using 70–90% sulfuric acid at 20–50°C for 50–90 h. This method avoids harsh reflux conditions but requires careful pH adjustment during workup.
Salt Formation and Purification
Hydrochloride Salt Preparation
The free base is treated with concentrated HCl in ethanol or water, followed by crystallization. For example, dissolving 1-(but-3-yn-1-yl)piperidine-4-carboxylic acid in ethanol and adding HCl gas yields the hydrochloride salt.
Purification :
Challenges in Salt Stability
The propargyl group’s reactivity necessitates anhydrous conditions during salt formation to prevent alkyne hydration.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Alkylation + Hydrolysis | Propargylation, ester hydrolysis | 70–80% | High scalability, minimal side products | Requires ester protection/deprotection |
| Sonogashira Coupling | Cross-coupling, hydrolysis | 60–70% | Enables aryl-alkyne diversity | Catalyst cost, sensitivity to oxygen |
| Sulfuric Acid Hydrolysis | Direct nitrile hydrolysis | 75–85% | Avoids ester intermediates | Long reaction time, corrosive conditions |
Chemical Reactions Analysis
Types of Reactions: 1-(But-3-yn-1-yl)piperidine-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with various functional groups replacing the original substituents.
Scientific Research Applications
The compound 1-(But-3-yn-1-yl)piperidine-4-carboxylic acid hydrochloride is a piperidine derivative that has garnered attention in various scientific research applications, particularly in pharmacology and medicinal chemistry. This detailed article explores its applications, synthesizing available data and insights from diverse sources.
Pharmacological Studies
The compound has been investigated for its potential as a monoamine oxidase (MAO) inhibitor . MAO enzymes are crucial in the metabolism of neurotransmitters, and their inhibition can have therapeutic implications for neurological disorders. Research indicates that structural modifications in piperidine derivatives can lead to selective inhibition of MAO-A or MAO-B isoforms, making them candidates for treating conditions like depression and Parkinson’s disease .
Neuroprotective Effects
Studies have shown that certain piperidine derivatives exhibit neuroprotective properties. The ability of 1-(But-3-yn-1-yl)piperidine derivatives to cross the blood-brain barrier suggests potential applications in neurodegenerative diseases such as Alzheimer's and Huntington's disease. The modulation of oxidative stress pathways through MAO inhibition is particularly relevant in this context .
Synthetic Chemistry
In synthetic chemistry, the compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows for further functionalization, enabling the development of novel compounds with enhanced biological activity. This has implications for drug discovery, particularly in creating targeted therapies .
Biological Assays
The compound has been utilized in various biological assays to evaluate its efficacy against specific targets. For instance, studies have employed it in enzyme inhibition assays to determine its potency against MAO isoforms, revealing significant inhibitory effects that warrant further investigation into its therapeutic potential .
Table 1: Summary of Biological Activities
Table 2: Structure-Activity Relationship (SAR)
| Compound Variant | Structure Features | Activity Level |
|---|---|---|
| 1-(But-3-yn-1-yl) | Piperidine with butynyl substitution | High |
| Variants with modifications | Varying substituents on the piperidine ring | Variable |
Case Study 1: Neuroprotective Effects
A study focused on the neuroprotective effects of piperidine derivatives demonstrated that compounds similar to 1-(But-3-yn-1-yl)piperidine effectively reduced neuronal cell death induced by oxidative stress. The mechanism was linked to the inhibition of MAO enzymes, leading to decreased levels of reactive oxygen species (ROS) in neuronal cultures .
Case Study 2: Synthesis and Characterization
Research involving the synthesis of novel piperidine derivatives highlighted the versatility of 1-(But-3-yn-1-yl)piperidine as a scaffold for developing new drugs. The study reported successful synthesis routes yielding high-purity compounds suitable for biological testing, emphasizing its role in advancing medicinal chemistry .
Mechanism of Action
The mechanism of action of 1-(But-3-yn-1-yl)piperidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their properties:
Structural and Functional Differences
- Alkyne vs. Aromatic Substituents : The but-3-yn-1-yl group in the target compound contrasts with aromatic substituents (e.g., pyridinyl in , thienylmethyl in ). Alkyne groups enable click chemistry, while aromatic rings enhance π-π stacking in biological targets .
- Heterocyclic Variations : Pyrazole () and thiophene () substituents introduce distinct hydrogen-bonding and steric effects, influencing receptor selectivity .
Biological Activity
1-(But-3-yn-1-yl)piperidine-4-carboxylic acid hydrochloride is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, research findings, and applications in various fields.
Chemical Structure and Synthesis
The compound consists of a piperidine ring substituted with a but-3-yn-1-yl group and a carboxylic acid functional group at the 4-position. The synthesis typically involves the following steps:
- Starting Materials : Piperidine and but-3-yne-1-ol.
- Reaction Conditions : The reaction occurs under basic conditions to produce 1-(but-3-yn-1-yl)piperidine.
- Carboxylation : The intermediate is carboxylated using carbon dioxide in the presence of a catalyst.
- Hydrochloride Formation : Finally, treatment with hydrochloric acid yields the hydrochloride salt form.
The biological activity of 1-(but-3-yn-1-yl)piperidine-4-carboxylic acid hydrochloride is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound can modulate their activity, leading to diverse biological effects. Specific pathways involved depend on the biological context and application.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
1. Enzyme Inhibition :
- It has been studied for its potential as an inhibitor of specific enzymes, which could be relevant in treating diseases such as cancer and neurological disorders .
2. Antitumor Activity :
- Preliminary studies suggest that derivatives of piperidine compounds may enhance antitumor activity, indicating that structural modifications can lead to improved efficacy against tumors .
3. Neurological Effects :
- The compound's interaction with monoamine oxidases (MAOs) has been explored, showing potential selectivity for MAO-B inhibition, which is significant in treating neurological conditions .
Research Findings
A summary of key research findings related to the biological activity of 1-(but-3-yn-1-yl)piperidine-4-carboxylic acid hydrochloride is presented below:
Case Studies
Several case studies have highlighted the therapeutic potential of similar piperidine derivatives:
- Antidepressant Activity : Some piperidine derivatives have shown promise in preclinical models for their antidepressant effects, potentially linked to their MAO inhibition properties.
- Cancer Treatment : Research into structurally related compounds has demonstrated efficacy against various cancer cell lines, warranting further exploration into their mechanisms and therapeutic applications.
Q & A
Basic: What are the key structural features of 1-(But-3-yn-1-yl)piperidine-4-carboxylic acid hydrochloride, and how do they influence its biological activity?
The compound contains a piperidine ring substituted at the 1-position with a but-3-yn-1-yl group and at the 4-position with a carboxylic acid moiety. The but-3-ynyl group introduces alkyne functionality, which may participate in click chemistry or covalent interactions with biological targets. The carboxylic acid enhances solubility and enables salt formation (e.g., hydrochloride), critical for crystallography or pharmacokinetic optimization. Structural analogs, such as 1-(4-Fluorobenzyl)piperidine-4-carboxylic acid hydrochloride, demonstrate that substituent variations significantly alter receptor binding profiles and metabolic stability .
Methodological Insight : Compare substituent effects using computational docking (e.g., AutoDock Vina) and in vitro binding assays. Reference PubChem-derived structural data (InChI, SMILES) for accurate modeling .
Advanced: How can researchers optimize the synthesis of this compound to improve yield and purity?
Synthesis typically involves nucleophilic substitution or coupling reactions. For example, analogous piperidine derivatives are synthesized via alkylation of piperidine-4-carboxylic acid with propargyl bromide under basic conditions. Key factors include:
- Temperature control : Maintain 0–5°C during alkyne introduction to minimize side reactions.
- Solvent selection : Use anhydrous DMF or THF to enhance reactivity.
- Purification : Employ recrystallization (e.g., ethanol/water mixtures) or reverse-phase HPLC to isolate the hydrochloride salt .
Data Contradiction Note : Yields may vary due to the alkyne’s sensitivity to oxidation; inert atmospheres (N₂/Ar) are critical to reconcile discrepancies .
Basic: What analytical techniques are most reliable for characterizing this compound?
- NMR spectroscopy : ¹H/¹³C NMR confirms the piperidine ring, alkyne proton (δ 1.9–2.1 ppm), and carboxylic acid (δ ~170 ppm in ¹³C).
- Mass spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]⁺) and fragmentation pattern.
- X-ray crystallography : Resolves hydrochloride salt formation and spatial arrangement .
Best Practice : Cross-validate with PubChem’s computed properties (e.g., InChIKey: BPQSKVRQXKWNFQ) to ensure consistency .
Advanced: How can researchers resolve contradictory data regarding this compound’s biological activity across studies?
Contradictions often arise from assay conditions (e.g., pH, solvent) or impurity interference. Strategies include:
- Reproducibility checks : Replicate assays in multiple cell lines (e.g., HEK293 vs. HeLa) with standardized buffers.
- Dose-response curves : Use Hill slopes to assess efficacy and off-target effects.
- Metabolite profiling : LC-MS/MS identifies degradation products that may skew activity .
Case Study : Analogous compounds like 1-(Pyridin-3-ylmethyl)piperidine-2-carboxylic acid dihydrochloride show variable receptor affinity due to protonation state differences .
Basic: What safety precautions are essential when handling this compound in the lab?
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of hydrochloride vapors.
- Storage : Keep in airtight containers at –20°C, away from moisture and oxidizers .
Emergency Protocol : For skin contact, rinse immediately with water (≥15 mins) and consult a toxicologist .
Advanced: What computational tools are recommended for predicting this compound’s pharmacokinetic properties?
- ADME prediction : SwissADME or ADMETLab 2.0 estimate bioavailability, BBB permeability, and CYP450 interactions.
- Molecular dynamics : GROMACS simulates binding stability to targets like GABA receptors.
- Docking studies : Glide (Schrödinger) models interactions with enzymatic active sites (e.g., carbonic anhydrase) .
Validation : Cross-reference with experimental LogP (e.g., 2.97 for analogs) to refine predictions .
Advanced: How does the hydrochloride salt form impact crystallization and solubility?
The hydrochloride salt enhances aqueous solubility (critical for in vivo studies) and stabilizes the crystal lattice via ionic interactions. Techniques:
- Salt screening : Use counterions like citrate or phosphate to compare polymorphs.
- PXRD : Identify dominant crystalline phases under varying humidity .
Data Insight : Analogous compounds (e.g., Ethyl 4-amino-1-methylpiperidine-4-carboxylate dihydrochloride) show 95% purity after salt formation .
Basic: What are the documented biological targets of structurally similar piperidine derivatives?
- Neurotransmitter receptors : Sigma-1, NMDA, and opioid receptors.
- Enzymes : Acetylcholinesterase, monoamine oxidases.
- Ion channels : TRPV1, Nav1.7 .
Methodological Note : Use radioligand binding assays (³H-labeled compounds) for target validation .
Advanced: How can SAR studies guide the design of analogs with improved selectivity?
- Alkyne modification : Replace but-3-ynyl with cyclopropane to reduce metabolic liability.
- Carboxylic acid bioisosteres : Substitute with tetrazole or sulfonamide to enhance CNS penetration.
- Piperidine ring substitution : Introduce fluorine at the 3-position to modulate pKa .
Case Study : 4-(4-Hydroxypiperidin-1-yl)pyridine-2-carboxylic acid hydrochloride shows enhanced antitumor activity via hydroxyl group-mediated hydrogen bonding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
